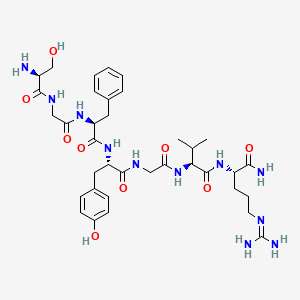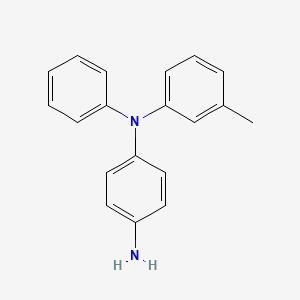
3,3'-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) is a complex organic compound that features a cyclopentene ring fused with two indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile under controlled temperature and pressure conditions.
Attachment of Indole Moieties: The indole units are introduced via a Friedel-Crafts alkylation reaction, where the cyclopentene ring acts as the electrophile. This step requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, where halogens or other substituents can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mecanismo De Acción
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Similar structure but with thiophene rings instead of indole.
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Contains a perfluorinated cyclopentene ring and benzo[b]thiophene units.
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) is unique due to its indole moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Propiedades
Número CAS |
194802-98-7 |
|---|---|
Fórmula molecular |
C37H34N2 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
1-benzyl-3-[2-(1-benzyl-2-methylindol-3-yl)cyclopenten-1-yl]-2-methylindole |
InChI |
InChI=1S/C37H34N2/c1-26-36(32-18-9-11-22-34(32)38(26)24-28-14-5-3-6-15-28)30-20-13-21-31(30)37-27(2)39(25-29-16-7-4-8-17-29)35-23-12-10-19-33(35)37/h3-12,14-19,22-23H,13,20-21,24-25H2,1-2H3 |
Clave InChI |
QVQBVJRARGJAOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C4=C(CCC4)C5=C(N(C6=CC=CC=C65)CC7=CC=CC=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


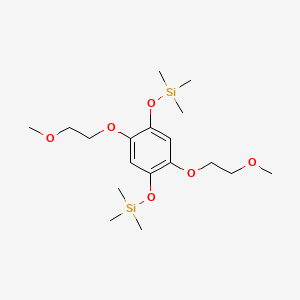
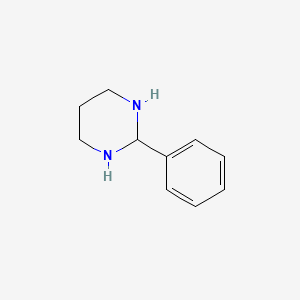
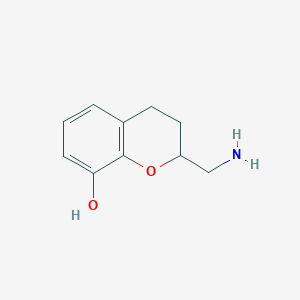
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
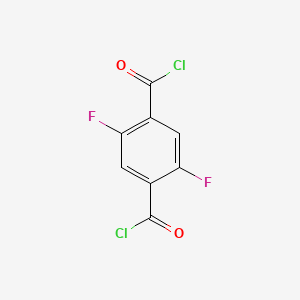




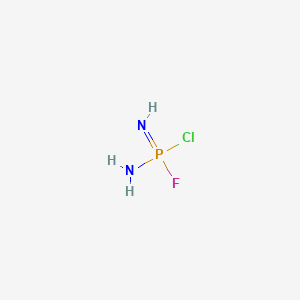
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
